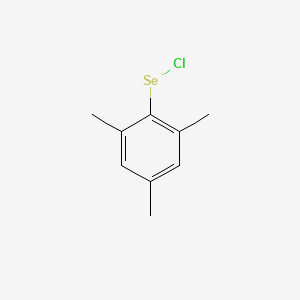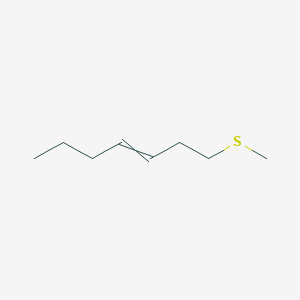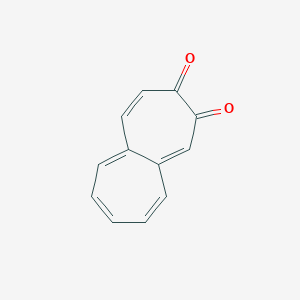
Heptalene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptalene-2,3-dione is a polycyclic hydrocarbon derivative characterized by the presence of two ketone groups at the 2 and 3 positions of the heptalene structure. Heptalene itself is composed of two fused cycloheptatriene rings, making it a non-aromatic, non-planar compound . The addition of the ketone groups introduces unique chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptalene-2,3-dione can be synthesized through various organic reactions. One common method involves the oxidation of heptalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the use of cycloaddition reactions, where heptalene is reacted with suitable dienophiles to introduce the ketone functionalities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Heptalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the heptalene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields heptalene-2,3-diol .
Aplicaciones Científicas De Investigación
Heptalene-2,3-dione has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of heptalene-2,3-dione involves its interaction with various molecular targets and pathways. The presence of the ketone groups allows it to participate in redox reactions, potentially affecting cellular processes. Its polycyclic structure can also interact with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Azulene: Another non-alternant hydrocarbon with unique electronic properties.
Pentalene: Similar in structure but with different electronic characteristics.
Cycloheptatriene: The parent compound of heptalene, lacking the fused ring structure.
Uniqueness: Heptalene-2,3-dione stands out due to its combination of non-alternant hydrocarbon structure and the presence of reactive ketone groups. This makes it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
105012-49-5 |
|---|---|
Fórmula molecular |
C12H8O2 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
heptalene-2,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-9-4-2-1-3-5-10(9)8-12(11)14/h1-8H |
Clave InChI |
DJLUZSRDFDGYGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=O)C(=O)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


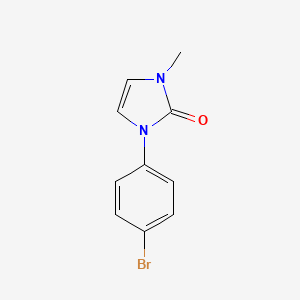

![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
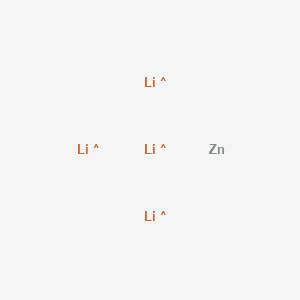
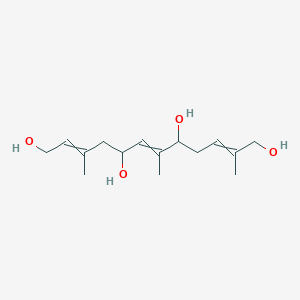
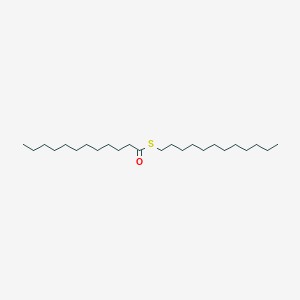
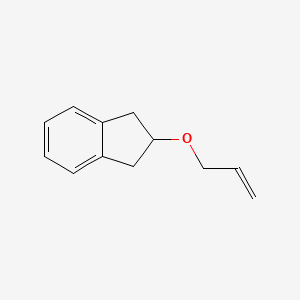
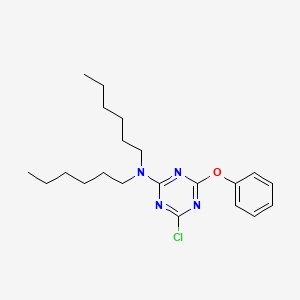
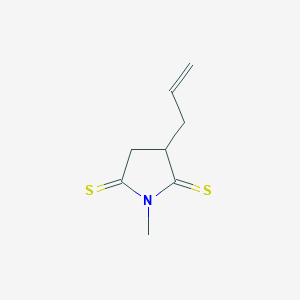
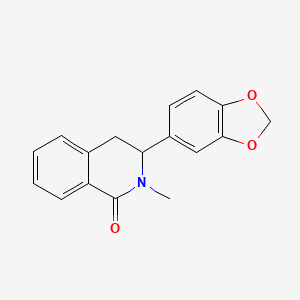
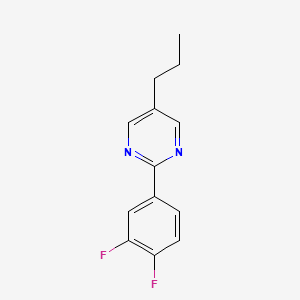
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
